4,5-Didehydro-5,6-dihydro-Retinol
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Overview
Description
4,5-Didehydro-5,6-dihydro-Retinol is a derivative of retinol, which is a form of vitamin A. This compound is related to all-trans-Retinol, which is metabolized from carotenoids such as beta-carotene in the intestinal mucosa . Retinoids, including this compound, play crucial roles in various biological processes, including vision, cellular differentiation, and immune function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Didehydro-5,6-dihydro-Retinol involves the dehydrogenation and hydrogenation of retinol. One common method includes the use of zinc powder in acetic acid to reduce 5-azapyrimidine nucleosides, resulting in high yields of the desired compound . Another method involves the use of methylene chloride and sonication or vortex mixing to dissolve the product, followed by centrifugation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) coupled with mass spectrometry for detection and quantification . This ensures high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-Didehydro-5,6-dihydro-Retinol undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Zinc powder in acetic acid is commonly used.
Substitution: Halogens like chlorine or bromine are often used in substitution reactions.
Major Products Formed
Oxidation: Retinoic acid derivatives.
Reduction: Fully saturated retinol.
Substitution: Various halogenated or alkylated retinoids.
Scientific Research Applications
4,5-Didehydro-5,6-dihydro-Retinol has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other retinoids and carotenoids.
Biology: Plays a role in studying cellular differentiation and gene expression.
Medicine: Investigated for its potential in treating skin disorders and certain types of cancer.
Industry: Used in the production of cosmetics and nutritional supplements.
Mechanism of Action
The mechanism of action of 4,5-Didehydro-5,6-dihydro-Retinol involves its conversion to retinoic acid, which then binds to nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This binding regulates gene expression, influencing processes like cellular differentiation and proliferation .
Comparison with Similar Compounds
Similar Compounds
All-trans-Retinol: A fully saturated form of retinol.
3,4-Didehydroretinol: Another dehydrogenated form of retinol.
Retinoic Acid: An oxidized form of retinol.
Uniqueness
4,5-Didehydro-5,6-dihydro-Retinol is unique due to its specific dehydrogenation and hydrogenation pattern, which imparts distinct chemical and biological properties compared to other retinoids .
Properties
Molecular Formula |
C20H30O |
---|---|
Molecular Weight |
286.5 g/mol |
IUPAC Name |
(2Z,4Z,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-yl)nona-2,4,6,8-tetraen-1-ol |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-13,19,21H,7,14-15H2,1-5H3/b9-6-,12-11?,16-8+,17-13- |
InChI Key |
DPRNENKPXAZQBI-PQCRVBQNSA-N |
Isomeric SMILES |
CC1=CCCC(C1C=C/C(=C/C=C\C(=C/CO)\C)/C)(C)C |
Canonical SMILES |
CC1=CCCC(C1C=CC(=CC=CC(=CCO)C)C)(C)C |
Origin of Product |
United States |
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